Cas no 61854-36-2 (5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one)

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one structure
61854-36-2 structure
商品名:5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
CAS番号:61854-36-2
MF:C15H10O6
メガワット:286.2363
CID:837598
PubChem ID:5316511

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one 化学的及び物理的性質

名前と識別子

    • 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
    • Demethoxycapillarisin
    • 6-demethoxycapilarisin
    • 6-Demethoxycapillarisin
    • [ "" ]
    • AKOS032948873
    • CS-0024114
    • B0005-453380
    • 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one; 6-Demethoxycapillarisin
    • FS-9286
    • C17786
    • SCHEMBL4657895
    • Q27155277
    • CHEBI:81338
    • HY-N3720
    • 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
    • DTXSID60977421
    • 2-(p-hydroxyphenoxy)-5,7-dihydroxychromone
    • 61854-36-2
    • C15H10O6
    • インチ: InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H
    • InChIKey: UBSCDKPKWHYZNX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O

計算された属性

  • せいみつぶんしりょう: 286.04800
  • どういたいしつりょう: 286.04773803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 96.2Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 535.9±50.0 °C at 760 mmHg
  • フラッシュポイント: 207.5±23.6 °C
  • PSA: 100.13000
  • LogP: 2.70210
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one セキュリティ情報

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3819-1 mL * 10 mM (in DMSO)
Demethoxycapillarisin
61854-36-2 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3819-1 mg
Demethoxycapillarisin
61854-36-2
1mg
¥2275.00 2022-02-28
Ambeed
A191056-5mg
Demethoxycapillarisin
61854-36-2 98+%
5mg
$248.0 2025-02-20
TargetMol Chemicals
TN3819-5 mg
Demethoxycapillarisin
61854-36-2 98%
5mg
¥ 3,090 2023-07-11
A2B Chem LLC
AG74808-5mg
Demethoxycapillarisin
61854-36-2 95%
5mg
$2440.00 2023-12-30
TargetMol Chemicals
TN3819-5mg
Demethoxycapillarisin
61854-36-2
5mg
¥ 10500 2024-07-20
A2B Chem LLC
AG74808-1mg
Demethoxycapillarisin
61854-36-2 >97%
1mg
$637.00 2024-04-19

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one 関連文献

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-oneに関する追加情報

Research Update on 5,7-Dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one (CAS: 61854-36-2): Recent Advances and Applications

5,7-Dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one (CAS: 61854-36-2) is a bioactive flavonoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. This compound, characterized by its unique chromen-4-one backbone and hydroxylated aromatic rings, exhibits a range of pharmacological activities, such as antioxidant, anti-inflammatory, and anticancer properties. Recent studies have further elucidated its mechanisms of action and explored its potential as a lead compound for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one against breast cancer cell lines. The study demonstrated that the compound induces apoptosis via the mitochondrial pathway, with significant upregulation of pro-apoptotic proteins such as Bax and caspase-3. Additionally, the compound was found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. These findings suggest its potential as a targeted therapy for breast cancer, particularly in cases resistant to conventional treatments.

Another notable study, published in Bioorganic & Medicinal Chemistry Letters in 2024, focused on the anti-inflammatory properties of this compound. Using in vitro and in vivo models, the researchers showed that 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one effectively suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. The study also highlighted its superior bioavailability compared to other flavonoid derivatives, making it a promising candidate for the development of anti-inflammatory drugs.

Recent advancements in synthetic chemistry have also facilitated the scalable production of 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. This development is critical for enabling large-scale production and further preclinical studies.

In conclusion, 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one (CAS: 61854-36-2) represents a versatile and promising compound in the field of medicinal chemistry. Its multifaceted pharmacological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a strong candidate for future drug development. Ongoing research is expected to explore its therapeutic potential in other disease models and optimize its pharmacokinetic properties for clinical translation.

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Amadis Chemical Company Limited
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